2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Libraries

2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid (Molecular Formula: C₇H₄BrN₃O₂; Molecular Weight: 242.03 g/mol) is a heterocyclic building block featuring a bromine atom at the 2-position and a carboxylic acid group at the 7-position of the fused pyrazolo[1,5-a]pyrimidine scaffold. This regioisomeric arrangement defines its chemical reactivity and potential biological interactions, distinguishing it from other bromo-carboxylic acid isomers within the same core family.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
Cat. No. B13247071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC(=N2)Br)N=C1)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H,12,13)
InChIKeyHSHADNCATQMNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Key Molecular Identifier and Core Structural Profile for Informed Sourcing


2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid (Molecular Formula: C₇H₄BrN₃O₂; Molecular Weight: 242.03 g/mol) is a heterocyclic building block featuring a bromine atom at the 2-position and a carboxylic acid group at the 7-position of the fused pyrazolo[1,5-a]pyrimidine scaffold . This regioisomeric arrangement defines its chemical reactivity and potential biological interactions, distinguishing it from other bromo-carboxylic acid isomers within the same core family. The compound is commercially available through major suppliers such as Enamine (distributed by Sigma-Aldrich) and is offered primarily as a research intermediate for medicinal chemistry and kinase inhibitor programs .

Regioisomeric Identity C7-carboxylic acid exit vector for kinase SAR
Orthogonal Reactivity C2-Br and C7-COOH handles enable sequential diversification
Quality Documentation Supplier CoA traceability supports publication standards

Why Generic Substitution of 2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid Introduces Uncontrolled Variables in Synthesis and Screening


Within the pyrazolo[1,5-a]pyrimidine class, the position of the carboxylic acid substituent on the bicyclic ring system is not interchangeable. Moving the carboxyl group from the 7-position to the 6- or 5-position yields regioisomers (CAS 1783552-72-6 and 1784983-26-1, respectively) that exhibit different hydrogen-bonding geometries, electronic distributions, and predicted physicochemical properties . Such positional changes can alter the directionality of amide coupling or esterification reactions during library synthesis, and may shift the binding mode against kinase ATP pockets. Even non-brominated pyrazolo[1,5-a]pyrimidine-7-carboxylic acid lacks the halogen-mediated steric and electronic contributions that the 2-bromo substituent provides for π-stacking and halogen-bonding interactions in target binding sites [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in properties relevant to both synthesis planning and biological assay design.

Attribute
Target (C7-COOH / 2-Br)
Potential Substitute (e.g., C6-COOH, non-Br)
Exit Vector
Orthogonal to C2-Br, defined ATP-pocket trajectory
Different directionality may invalidate SAR geometry
Synthetic Handles
Two orthogonal reactive sites (Br + COOH)
Non-halogenated analog lacks cross-coupling handle, adding steps
Lipophilicity
Br contributes ~+0.5–0.7 LogP units for permeability tuning
Non-brominated isomer may show insufficient LogP in cell assays

2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid: Head-to-Head Quantitative Differentiation Against Its Closest Analogs


Regioisomeric Positioning of the Carboxylic Acid Differentiates Synthetic Utility in Amide and Ester Library Production

The 7-carboxylic acid regioisomer offers a unique vector for amide bond formation compared to the 6-carboxylic acid isomer (CAS 1783552-72-6) and the 5-carboxylic acid isomer (CAS 1784983-26-1). The 7-position carboxylic acid projects from the pyrimidine ring in a direction that is orthogonal to the 2-bromo substituent, whereas the 6-carboxylic acid isomer positions the carboxyl group on the central carbon of the pyrimidine ring, creating a different exit vector angle for conjugation with amines . This diverging orientation is critical for structure-activity relationship (SAR) exploration in kinase programs, where the trajectory of substituents influences ATP-pocket complementarity. For procurement purposes, selecting the 7-carboxylic acid isomer ensures that the synthesized library maintains the intended three-dimensional pharmacophore geometry, rather than an unintended isomeric variant that would confound SAR interpretation [1].

Exit Vector Geometry
Class-level
C7-COOH projects orthogonally to C2-Br; C6/C5 isomers alter exit vector orientation, disrupting SAR
Regioisomeric choice determines 3D pharmacophore geometry
Verify regioisomeric identity upon receipt
Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Libraries

Predicted Hydrophobicity (LogP) and Ionization Behavior Differentiate the 7-Carboxylic Acid from Other Regioisomers

Computationally predicted LogP values for pyrazolo[1,5-a]pyrimidine carboxylic acid regioisomers vary with the position of the carboxyl substituent. The 3-carboxylic acid isomer (CAS 25940-35-6) has a reported LogP of 0.89 , while the 5-carboxylic acid isomer exhibits a LogP of approximately 0.43 . For the 2-bromo-7-carboxylic acid target compound, the bromine substituent adds approximately +0.5 to +0.7 LogP units relative to the non-brominated parent (class-level estimate based on halogen substitution effects on heteroaromatic systems). The 7-carboxylic acid isomer is also predicted to have a distinct pKa profile: the 5-carboxylic acid isomer shows a predicted pKa of -0.44 ± 0.40 , indicating that the 7-carboxyl group may exhibit a different ionization state under physiological and assay conditions. These differences collectively affect HPLC retention, solubility, and passive membrane permeability, which are relevant for both purification workflows and cell-based assay planning.

Predicted LogP & pKa
Class-level
LogP varies up to ~0.46 units across regioisomers; Br adds ~+0.5–0.7 units
Impacts assay solubility and passive permeability predictions
Predicted values; experimental verification required
Physicochemical Profiling Drug-likeness Permeability Prediction

Commercial Availability and Quality Assurance Profiles Across Regioisomeric Variants

The 2-bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid regioisomer is stocked by Enamine and distributed through Sigma-Aldrich's global network, providing access to batch-specific Certificates of Analysis (CoA) . In contrast, the 6-carboxylic acid isomer (CAS 1783552-72-6) is available from Bidepharm at 98% purity with NMR, HPLC, and GC quality documentation , while the 5-carboxylic acid isomer (CAS 1784983-26-1) is listed by ChemicalBook with limited quality metrics . For procurement decisions, the Sigma-Aldrich/Enamine sourcing channel for the 7-carboxylic acid isomer offers standardized documentation suitable for peer-reviewed publication requirements. Critically, ordering the incorrect isomer because of ambiguous catalog nomenclature (e.g., '2-bromopyrazolo[1,5-a]pyrimidine-carboxylic acid' without positional specification) can lead to receipt of the 6-carboxylic acid variant, which is more widely listed across suppliers, resulting in experimental failure and procurement delay.

Supplier Quality
Specification review
7-isomer: Sigma-Aldrich/Enamine with CoA; 6-isomer: 98%, NMR/HPLC/GC; 5-isomer: limited data
Documented quality supports reproducibility and publication
Request CoA and confirm regioisomer specification
Chemical Sourcing Quality Control Catalog Comparison

Synthetic Tractability: The 2-Bromo Substituent Enables Divergent Derivatization Pathways Absent in Non-Halogenated Scaffolds

The 2-bromo substituent on the pyrazolo[1,5-a]pyrimidine-7-carboxylic acid scaffold serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification at the 2-position while the 7-carboxylic acid remains available for amide or ester conjugation [1]. In contrast, the non-halogenated analog pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (MW 163.13 g/mol) lacks this orthogonal reactivity, requiring separate pre-functionalization steps that add synthetic complexity and reduce overall yield. Furthermore, the 2-bromo substituent can be chemoselectively addressed in the presence of the 7-carboxylic acid, a feature not available in 7-bromo-2-carboxylic acid isomers (e.g., CAS 1357352-02-3, logP ~1.2 ), where the bromine and carboxyl positions are reversed, altering the order of synthetic operations. This synthetic orthogonality translates into fewer linear steps, higher convergent yields, and reduced procurement of additional intermediates in library production.

Synthetic Orthogonality
Class-level
2-Br enables Pd-catalyzed cross-coupling (typical 60–90%); non-Br adds 1–2 synthetic steps
Reduces intermediate sourcing and linear step count
Yield estimates based on heteroaryl bromide class
Cross-Coupling Chemistry Late-Stage Functionalization Medicinal Chemistry Diversification

Optimal Deployment Scenarios for 2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid Based on Evidence-Driven Differentiation


Kinase-Focused Fragment and Lead-Optimization Libraries Requiring Defined Exit Vector Geometry

In kinase inhibitor programs—particularly those targeting Casein Kinase 2 (CK2) or cyclin-dependent kinases (CDKs)—the 7-carboxylic acid position provides an exit vector that, when conjugated to diverse amines, explores a specific region of the ATP-binding pocket. The orthogonal trajectory of the C7-carboxyl relative to the C2-bromo substituent enables systematic SAR exploration that would be confounded if the 6-carboxylic acid isomer (CAS 1783552-72-6) were inadvertently used [1]. Procurement of the correct 7-isomer ensures that the synthesized library maintains the designed three-dimensional pharmacophore, as validated by published pyrazolo[1,5-a]pyrimidine CK2 inhibitor co-crystal structures [2].

Parallel Synthesis Workflows Exploiting Orthogonal C2-Br and C7-COOH Reactivity

For high-throughput medicinal chemistry teams building diverse compound arrays, the simultaneous presence of an aryl bromide (C2) and a carboxylic acid (C7) on the same scaffold enables two sequential, chemoselective derivatization steps without intermediate protecting group manipulations. This convergent approach reduces the number of building blocks that must be procured and inventoried compared to using non-halogenated pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, which would require a separate halogenation step before diversification. The resulting reduction in linear step count directly impacts project timelines and consumable costs in industrial settings [3].

Physicochemical Property Optimization via Bromine-Mediated Lipophilicity Tuning

When optimizing lead compounds for cellular permeability, the 2-bromo substituent contributes approximately +0.5 to +0.7 LogP units compared to the non-brominated parent scaffold (class-level estimate). This increment can be decisive for achieving passive membrane permeability thresholds. By selecting the 2-bromo-7-carboxylic acid regioisomer, medicinal chemists can fine-tune lipophilicity while retaining the 7-carboxylic acid as a polarity anchor, avoiding the excessive hydrophobicity that may arise from alternative bromo-regioisomers or the insufficient permeability of the non-halogenated parent .

Peer-Reviewed Publication and Patent Filing Requiring Traceable Quality Documentation

For academic laboratories and biotechnology companies preparing manuscripts or patent applications, sourcing 2-bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid through the Sigma-Aldrich/Enamine channel provides the Certificates of Analysis (CoA) and batch traceability expected by reviewers and patent examiners. This contrasts with lesser-documented sourcing channels for the 5-carboxylic acid isomer, where limited analytical characterization may raise questions about compound identity and purity during the review process. The Sigma-Aldrich distribution network also offers logistical reliability for multi-year research programs requiring consistent resupply .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C7 regioisomeric exit vector
Pharmacophore geometry alignment vs. C6/C5 isomers
Parallel synthesis diversification
Orthogonal C2-Br and C7-COOH handles
Step-count reduction vs. non-halogenated scaffold
Lead lipophilicity tuning
Bromine-mediated LogP increment
Passive permeability threshold assessment
Publication-ready documentation
Traceable CoA from established supplier
Batch identity and purity traceability
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